

Application Notes and Protocols for the Quantification of Berkeleyamide C

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Compound of Interest

Compound Name: Berkeleyamide C

Cat. No.: B15601424

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Introduction

Berkeleyamide C, a member of the growing class of fungal-derived natural products, has garnered interest within the scientific community due to its unique structural features and potential biological activities. As research into its therapeutic potential progresses, the development of robust and reliable analytical methods for its quantification in various matrices is paramount. Accurate measurement of **Berkeleyamide C** concentrations is essential for pharmacokinetic studies, in vitro and in vivo efficacy assessments, and overall drug development and metabolic studies.

These application notes provide detailed protocols for the quantification of **Berkeleyamide C** using two common and powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method is highlighted for its superior sensitivity and selectivity, making it particularly suitable for complex biological samples.^{[1][2][3]}

Quantification of Berkeleyamide C by HPLC-UV

This method is suitable for the quantification of **Berkeleyamide C** in samples with relatively high concentrations and less complex matrices, such as in-process samples or bulk drug substance.

Experimental Protocol

1.1.1. Materials and Reagents

- **Berkeleyamide C** reference standard
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Water, HPLC grade or ultrapure
- Formic acid (FA), LC-MS grade
- Phosphate buffered saline (PBS), pH 7.4
- Human plasma (or other relevant biological matrix)
- Solid Phase Extraction (SPE) cartridges (e.g., C18)

1.1.2. Sample Preparation: Solid Phase Extraction (SPE)

- Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water.
- Loading: Load 500 µL of the plasma sample (pre-treated with an internal standard, if available) onto the SPE cartridge.
- Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
- Elution: Elute **Berkeleyamide C** with 2 mL of acetonitrile.
- Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

1.1.3. HPLC-UV Instrumentation and Conditions

- HPLC System: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: Isocratic elution with a mobile phase of 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 20 µL.
- UV Detection Wavelength: 254 nm (This is a common starting wavelength; the optimal wavelength should be determined by measuring the UV absorbance spectrum of **Berkeleyamide C**).
- Run Time: 10 minutes.

Data Presentation

Table 1: Representative HPLC-UV Method Validation Data

Parameter	Result	Acceptance Criteria
Linearity (r ²)	0.998	> 0.995
Range	0.1 - 50 µg/mL	-
Limit of Detection (LOD)	0.05 µg/mL	-
Limit of Quantification (LOQ)	0.1 µg/mL	S/N > 10
Intra-day Precision (%RSD)	< 5%	< 15%
Inter-day Precision (%RSD)	< 8%	< 15%
Accuracy (% Recovery)	95 - 105%	85 - 115%

Quantification of Berkeleyamide C by LC-MS/MS

This method offers high sensitivity and selectivity, making it the preferred choice for quantifying **Berkeleyamide C** in complex biological matrices like plasma, urine, and tissue homogenates. [2][3] The use of Multiple Reaction Monitoring (MRM) enhances the specificity of detection.[1] [2]

Experimental Protocol

2.1.1. Materials and Reagents

- Same as for HPLC-UV method.
- Internal Standard (IS): A structurally similar compound or a stable isotope-labeled **Berkeleyamide C**.

2.1.2. Sample Preparation: Protein Precipitation (PPT)

- To 100 μL of plasma sample, add 300 μL of ice-cold acetonitrile containing the internal standard.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μL of the initial mobile phase.

2.1.3. LC-MS/MS Instrumentation and Conditions

- LC System: A UPLC or HPLC system.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient Elution:
 - 0-1 min: 5% B
 - 1-5 min: 5% to 95% B
 - 5-6 min: 95% B
 - 6-6.1 min: 95% to 5% B
 - 6.1-8 min: 5% B
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.

2.1.4. Mass Spectrometry Parameters

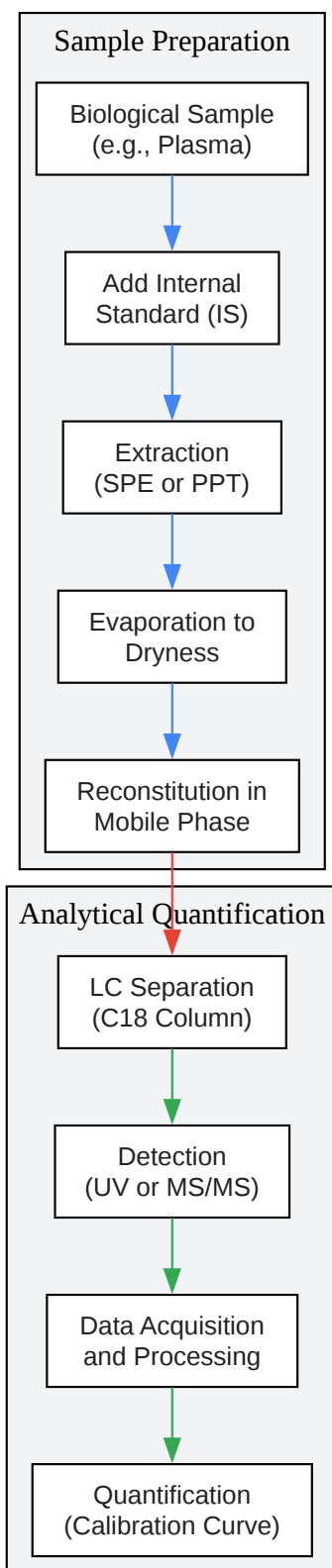
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- MRM Transitions:
 - **Berkeleyamide C**: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion of the reference standard).
 - Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z.
- Collision Energy (CE) and other MS parameters: To be optimized for **Berkeleyamide C** and the internal standard.

Data Presentation

Table 2: Representative LC-MS/MS Method Validation Data

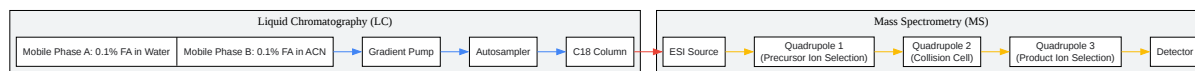
Parameter	Result	Acceptance Criteria
Linearity (r^2)	0.999	> 0.995
Range	0.5 - 1000 ng/mL	-
Limit of Detection (LOD)	0.1 ng/mL	-
Limit of Quantification (LOQ)	0.5 ng/mL	S/N > 10
Intra-day Precision (%RSD)	< 4%	< 15%
Inter-day Precision (%RSD)	< 6%	< 15%
Accuracy (% Recovery)	97 - 103%	85 - 115%
Matrix Effect (%)	92%	85 - 115%

Visualizations



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Caption: Experimental workflow for the quantification of **Berkeleyamide C**.



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Caption: Logical relationship of an LC-MS/MS system for analysis.

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